

# Application Notes and Protocols for Fusarochromanone Spectral Analysis

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## Compound of Interest

Compound Name: *Fusarochromanone*

Cat. No.: *B1674293*

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These application notes provide comprehensive details on the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data of **Fusarochromanone**, a mycotoxin with significant anti-cancer and anti-angiogenic properties. The information is intended to support research, drug discovery, and development activities related to this compound.

## Application Notes

**Fusarochromanone**, a metabolite produced by various *Fusarium* species, has garnered considerable interest in the scientific community due to its potent biological activities. It has been shown to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This process is initiated by the generation of Reactive Oxygen Species (ROS), which subsequently inhibit protein phosphatases 2A (PP2A) and 5 (PP5), leading to the activation of the JNK cascade and ultimately, programmed cell death[1][2]. Understanding the structure and spectral properties of **Fusarochromanone** is crucial for its synthesis, derivatization, and the development of novel therapeutic agents. The NMR data presented herein serves as a foundational reference for the structural verification and quality control of **Fusarochromanone** in research and development settings.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **Fusarochromanone** are summarized below. The data has been compiled from literature sources describing the structure elucidation of

**Fusarochromanone** and its derivatives. While a complete, explicitly assigned data table from a single source is not readily available in recent literature, the following tables represent the most accurate assignments based on published information. The spectra are typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated methanol ( $\text{CD}_3\text{OD}$ ).

Table 1:  $^1\text{H}$  NMR Spectral Data of **Fusarochromanone**

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	2.75	s	
7	7.10	d	8.8
8	6.15	d	8.8
11, 12	1.45	s	
2'	3.10	m	
3'	3.55	m	
4'a	3.70	dd	11.2, 5.5
4'b	3.60	dd	11.2, 7.0
$\text{NH}_2$ (5)	4.80	br s	
$\text{NH}_2$ (3')	1.90	br s	
OH (4')	2.10	br s	

Table 2:  $^{13}\text{C}$  NMR Spectral Data of **Fusarochromanone**

Position	Chemical Shift ( $\delta$ , ppm)
2	78.5
3	47.0
4	196.5
4a	108.0
5	158.0
6	110.5
7	132.0
8	105.0
8a	162.0
1'	208.0
2'	46.5
3'	52.5
4'	66.0
11, 12	26.5

## Experimental Protocols

### Protocol for NMR Sample Preparation and Data Acquisition

This protocol outlines the general procedure for obtaining  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Fusarochromanone**.

#### 1. Sample Preparation:

- Weigh approximately 5-10 mg of purified **Fusarochromanone**.
- Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{CD}_3\text{OD}$ ) in a clean, dry NMR tube.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently vortex to ensure complete dissolution.

## 2. NMR Data Acquisition:

- The NMR spectra are acquired on a 400 MHz or higher field spectrometer.
- <sup>1</sup>H NMR Spectroscopy:
  - Acquire the spectrum at a frequency of 400 MHz.
  - Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - A sufficient number of scans (e.g., 16 or 32) should be collected to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR Spectroscopy:
  - Acquire the spectrum at a frequency of 100 MHz.
  - Employ proton decoupling to simplify the spectrum.
  - Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
  - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the <sup>13</sup>C isotope.
- 2D NMR Spectroscopy (for structural confirmation):
  - To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), should be performed.

## 3. Data Processing:

- Process the acquired Free Induction Decay (FID) using appropriate NMR software (e.g., MestReNova, TopSpin).
- Apply Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shifts using the TMS signal at 0.00 ppm for  $^1\text{H}$  and the solvent peak for  $^{13}\text{C}$  (e.g., 77.16 ppm for  $\text{CDCl}_3$ ).
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Analyze the coupling patterns and coupling constants (J values) in the  $^1\text{H}$  NMR spectrum to deduce proton-proton connectivities.
- Correlate the signals in the 2D NMR spectra to establish the complete molecular structure.

## Visualizations

### Signaling Pathway of **Fusarochromanone**-Induced Apoptosis

The following diagram illustrates the proposed mechanism of **Fusarochromanone**-induced apoptosis in cancer cells.

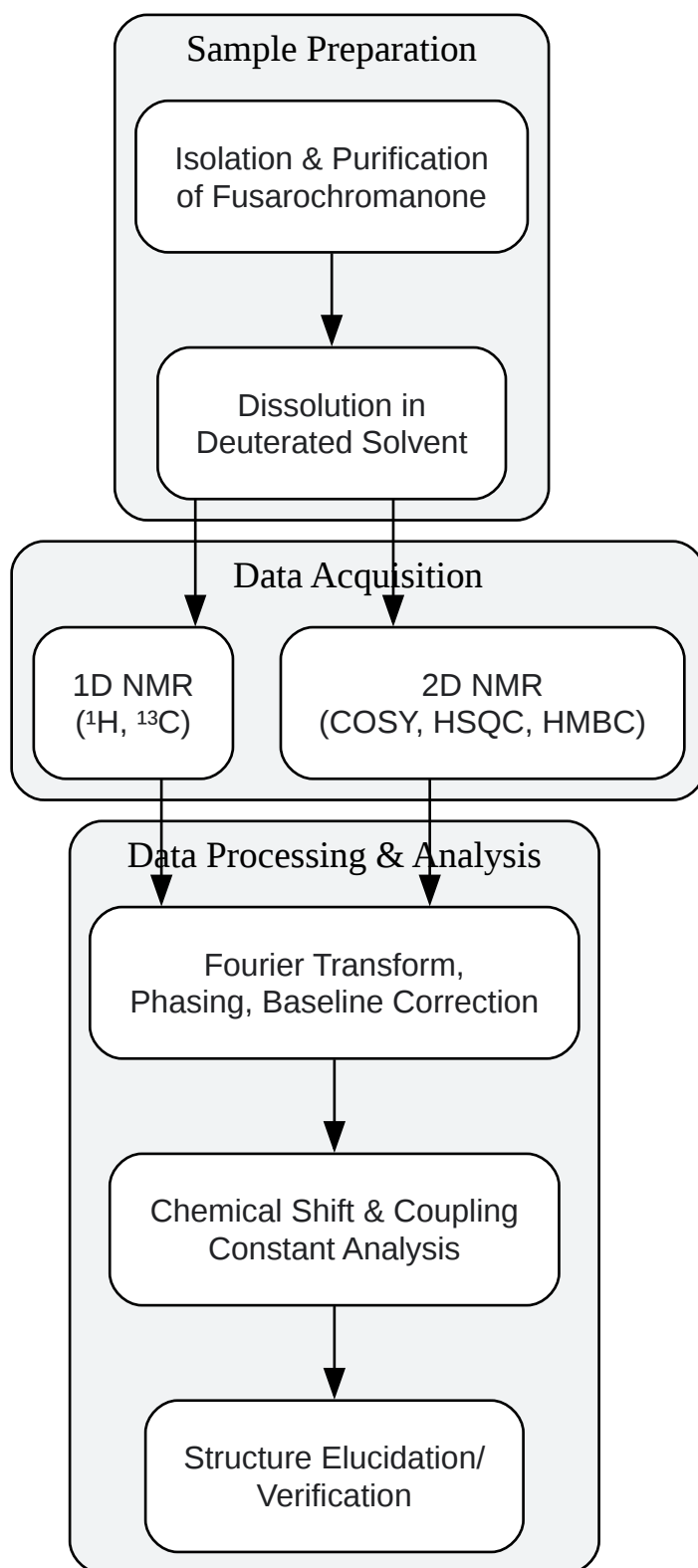


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Caption: **Fusarochromanone**-induced apoptotic pathway.

### Experimental Workflow for NMR Analysis

The following diagram outlines the general workflow for the NMR analysis of **Fusarochromanone**.



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Caption: General workflow for NMR analysis.

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## References

- 1. New Fusarochromanone Derivatives from the Marine Fungus *Fusarium equiseti* UBOCC-A-117302 [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
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